![molecular formula C19H13N5O8 B3828327 N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828327.png)
N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
Overview
Description
N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as HNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HNTB is a nitroaromatic compound that contains both hydroxyl and amide functional groups, making it an attractive target for synthesis and study.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress and cell death. N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to induce the production of ROS in cancer cells, leading to apoptosis. Additionally, N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to inhibit the activity of certain enzymes involved in the metabolism of ROS, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of ROS metabolism, and the selective binding to copper ions. N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide in lab experiments include its unique properties, such as its ability to selectively bind to copper ions and induce apoptosis in cancer cells. However, the synthesis of N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is a challenging process that requires specialized equipment and expertise. Additionally, the potential toxicity of N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide must be carefully considered when working with this compound.
Future Directions
There are a number of potential future directions for research involving N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, including the development of new cancer therapies, the exploration of its anti-inflammatory effects, and the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide could be optimized to improve yield and purity, making it more accessible for use in scientific research.
Scientific Research Applications
N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anti-cancer agent. N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to selectively bind to copper ions, making it a useful tool for studying copper homeostasis in cells. Additionally, N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O8/c25-17-4-2-1-3-14(17)21-19(26)11-5-7-12(8-6-11)20-18-15(23(29)30)9-13(22(27)28)10-16(18)24(31)32/h1-10,20,25H,(H,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBIMLOLTXOMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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